molecular formula C26H42N2O5 B8059961 Boc-Phe(3-OH)-OH.DCHA

Boc-Phe(3-OH)-OH.DCHA

Cat. No.: B8059961
M. Wt: 462.6 g/mol
InChI Key: ISUOQXBFYRXUDM-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe(3-OH)-OHDCHA typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl groupThe final step involves the formation of the dicyclohexylamine salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of Boc-Phe(3-OH)-OH.DCHA often employs solid-phase peptide synthesis techniques. This method allows for the efficient and scalable production of the compound with high purity. The use of automated synthesizers and environmentally friendly solvents, such as water, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe(3-OH)-OH.DCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Phe(3-OH)-OH.DCHA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Phe(3-OH)-OH.DCHA involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Phe(3-OH)-OH.DCHA is unique due to the presence of the hydroxyl group at the meta position, which imparts distinct chemical properties and reactivity compared to its para and ortho counterparts. This positional isomerism can influence the compound’s behavior in peptide synthesis and its interactions with other molecules .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5.C12H23N/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUOQXBFYRXUDM-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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